Cas no 1103595-48-7 (2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide)
![2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide structure](https://it.kuujia.com/scimg/cas/1103595-48-7x500.png)
1103595-48-7 structure
Nome del prodotto:2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-CHLOROPHENYL)-2-({[(1-CYANOCYCLOPENTYL)CARBAMOYL]METHYL}(METHYL)AMINO)-N-METHYLACETAMIDE
- AKOS008084478
- EN300-26685987
- 1103595-48-7
- Z223098580
- 2-(4-chlorophenyl)-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-methylacetamide
- 2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide
-
- Inchi: 1S/C18H23ClN4O2/c1-21-17(25)16(13-5-7-14(19)8-6-13)23(2)11-15(24)22-18(12-20)9-3-4-10-18/h5-8,16H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,24)
- Chiave InChI: VRCQYZRGQLLSFT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C(NC)=O)N(C)CC(NC1(C#N)CCCC1)=O
Proprietà calcolate
- Massa esatta: 362.1509537g/mol
- Massa monoisotopica: 362.1509537g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 530
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85.2Ų
- XLogP3: 2.1
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685987-0.05g |
2-(4-chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide |
1103595-48-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide Letteratura correlata
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
1103595-48-7 (2-(4-Chlorophenyl)-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(methyl)amino)-N-methylacetamide) Prodotti correlati
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
